molecular formula C14H26O3 B14301075 2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one CAS No. 116548-96-0

2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one

Cat. No.: B14301075
CAS No.: 116548-96-0
M. Wt: 242.35 g/mol
InChI Key: AJQPVFOOZDDASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one is an organic compound that belongs to the class of substituted cyclohexanones It is characterized by a cyclohexanone ring substituted with a hexyl chain and a hydroxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with 1-bromohexane in the presence of a base to form 1-hexylcyclohexanone. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to introduce the hydroxyethoxy group, yielding the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes or receptors. The hexyl chain and cyclohexanone ring contribute to the compound’s overall hydrophobicity and stability.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler analog without the hexyl and hydroxyethoxy groups.

    2-Cyclohexen-1-one: An enone with a double bond in the cyclohexanone ring.

    1-Hexylcyclohexanone: Lacks the hydroxyethoxy group but has a similar hexyl chain.

Properties

CAS No.

116548-96-0

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

2-[1-(2-hydroxyethoxy)hexyl]cyclohexan-1-one

InChI

InChI=1S/C14H26O3/c1-2-3-4-9-14(17-11-10-15)12-7-5-6-8-13(12)16/h12,14-15H,2-11H2,1H3

InChI Key

AJQPVFOOZDDASY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1CCCCC1=O)OCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.